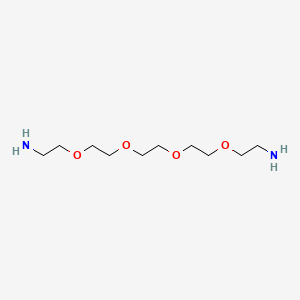

3,6,9,12-Tetraoxatetradecane-1,14-diamine

描述

氨基-PEG4-C2-胺是一种属于聚乙二醇 (PEG) 衍生物类的化合物。它的特点是在一个由四个乙二醇单元组成的 PEG 链的两端存在两个氨基。 这种化合物因其与羧酸、活化的 N-羟基琥珀酰亚胺 (NHS) 酯和羰基(酮和醛)反应的能力而被广泛用作各种化学和生物应用中的交联剂 .

准备方法

合成路线和反应条件

氨基-PEG4-C2-胺可以通过几种合成路线合成。一种常见的方法涉及 PEG 与二胺化合物反应。该反应通常在温和条件下进行,使用水、二甲基亚砜 (DMSO)、二氯甲烷 (DCM) 或二甲基甲酰胺 (DMF) 等溶剂。 该反应通常由 N,N'-二环己基碳二亚胺 (DCC) 或 N-乙基-N'-(3-二甲氨基丙基)碳二亚胺 (EDC) 等偶联剂催化 .

工业生产方法

在工业环境中,氨基-PEG4-C2-胺的生产涉及使用与实验室环境中类似的反应条件的大规模合成。该工艺针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统以确保产品质量的一致性。 然后,通过柱色谱或重结晶等技术对该化合物进行纯化 .

化学反应分析

Reaction Types

3,6,9,12-Tetraoxatetradecane-1,14-diamine (C₁₀H₂₄N₂O₄) exhibits reactivity primarily through its terminal amine (-NH₂) groups and ether (-O-) linkages. Key reaction types include:

1.1 Nucleophilic Substitution/Condensation

-

Amination : Amines act as nucleophiles, reacting with electrophiles (e.g., carbonyl compounds, alkyl halides) to form imines, amides, or alkylated amines.

-

Cross-linking : Dual amine groups enable covalent bonding with proteins, DNA, or other macromolecules, as seen in biochemical assays and protein interaction studies.

1.2 Acidic Cleavage of Ethers

-

Ether linkages in the polyether backbone can undergo hydrolysis under acidic conditions, yielding diols and cleavage products. This reaction is less common but relevant in harsh chemical environments.

Reaction Mechanisms

2.1 Amine-Mediated Reactions

-

Schiff Base Formation : Reaction with aldehydes/ketones to form imine linkages, useful in bioconjugation.

-

Metal Chelation : Amines can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), potentially enabling catalytic applications in organic synthesis.

2.2 Polyether Backbone Reactivity

-

Ester Hydrolysis : If esterified derivatives exist (e.g., acrylate analogs), hydrolysis under acidic/basic conditions yields carboxylic acids.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Polyethylene glycol diacrylate | Shorter chain, acrylate groups for polymerization | Hydrogels, coatings |

| Amino-PEG4-Amine | Identical structure to target compound | Bioconjugation, PROTACs |

| Triethylene glycol bis(2-aminoethyl) ether | Similar ether/amine structure | Cross-linkers, drug delivery |

Experimental Conditions and Solubility

The compound’s solubility in water, DMSO, DCM, and DMF facilitates diverse reaction conditions . For example:

-

Aqueous Reactions : Protein cross-linking assays.

-

Organic Solvents : Metal chelation or polymerization reactions.

Research Findings and Limitations

科学研究应用

Drug Delivery Systems

One of the primary applications of 3,6,9,12-Tetraoxatetradecane-1,14-diamine is in drug delivery systems . The compound enhances the solubility and stability of pharmaceutical formulations. Its structure allows for improved drug encapsulation and targeted delivery to specific tissues or cells within the body. This capability is particularly important for therapies requiring precise dosing and reduced side effects.

Polymer Chemistry

In the realm of polymer chemistry , this compound serves as a vital building block for synthesizing novel polymers with tailored properties. These polymers find applications in various industries including:

- Packaging: Development of biodegradable packaging materials.

- Coatings: Formulation of protective coatings that can withstand environmental stressors.

The versatility of this compound in polymer synthesis allows for the creation of materials with specific mechanical and thermal properties.

Bioconjugation

This compound's functional groups facilitate bioconjugation , enabling efficient attachment to biomolecules such as proteins and nucleic acids. This property is crucial for developing targeted therapies and diagnostics in biotechnology. The ability to form stable conjugates enhances the effectiveness of therapeutic agents and diagnostic tools.

Environmental Applications

The compound has significant potential in environmental applications , particularly in the formulation of biodegradable materials. Its use contributes to sustainable practices in manufacturing and waste management by reducing reliance on non-degradable plastics and promoting eco-friendly alternatives.

Analytical Chemistry

In analytical chemistry , this compound is utilized to develop sensitive detection methods for various analytes. This application improves accuracy in environmental monitoring and quality control processes across industries.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhancing drug solubility and stability | Improved targeting and reduced side effects |

| Polymer Chemistry | Synthesis of biodegradable polymers | Tailored properties for packaging and coatings |

| Bioconjugation | Attachment to proteins/nucleic acids | Enhanced therapeutic efficacy |

| Environmental Applications | Formulation of biodegradable materials | Promotes sustainability |

| Analytical Chemistry | Development of detection methods | Increased accuracy in monitoring |

Case Study: Drug Delivery Systems

A study published in Nature Communications explored the use of this compound as a chelating agent in drug delivery systems. The research demonstrated that formulations incorporating this compound showed significantly enhanced bioavailability compared to traditional delivery methods .

Case Study: Bioconjugation Techniques

Research conducted on bioconjugation techniques highlighted the efficiency of this compound in attaching therapeutic agents to antibodies. This approach resulted in improved specificity and efficacy in targeting cancer cells .

作用机制

氨基-PEG4-C2-胺的作用机制涉及其与各种官能团形成稳定的共价键的能力。 PEG 链两端的氨基可以与羧酸、活化的 NHS 酯和羰基反应,形成酰胺或亚胺键。 这种反应性使该化合物能够充当通用的交联剂和偶联剂,促进复杂分子结构的形成并增强生物分子和材料的特性 .

相似化合物的比较

氨基-PEG4-C2-胺可以与其他类似的化合物进行比较,例如:

氨基-PEG4-胺: 结构相似,但缺少额外的两个碳间隔基,使其在某些应用中灵活性较差.

氨基-PEG4-炔: 包含炔基而不是氨基,允许进行点击化学反应.

氨基-PEG4-酸: 包含羧酸基而不是氨基,提供不同的反应性和应用.

氨基-PEG4-C2-胺的独特之处在于它具有双氨基功能以及两个碳间隔基的存在,这增强了其在各种化学和生物应用中的灵活性及反应性 .

生物活性

3,6,9,12-Tetraoxatetradecane-1,14-diamine, also known as Triethylene Glycol bis(2-aminoethyl) Ether (TGEA), is a synthetic diamine compound characterized by its unique structure featuring multiple ether linkages and amine functional groups. This compound has garnered attention in various fields due to its potential biological activities and applications.

- Molecular Formula : C10H24N2O4

- Molecular Weight : 236.31 g/mol

- CAS Number : 68960-97-4

These properties indicate that TGEA is a relatively low molecular weight compound with functional groups conducive to various biochemical interactions.

1. Bioconjugation and Drug Delivery

The presence of both amine (-NH2) and ether (C-O-C) groups in TGEA suggests significant potential for bioconjugation applications. The amine groups can form stable bonds with biomolecules such as proteins and antibodies, which is critical for targeted drug delivery systems . This capability allows TGEA to be utilized in creating bioconjugates that enhance the efficacy of therapeutic agents by improving their stability and bioavailability.

2. Chelating Agent Properties

TGEA has been noted for its ability to act as a chelating agent, binding to metal ions. This property may facilitate the development of new catalysts for various chemical reactions . The chelation mechanism can also play a role in biological systems, where it may influence metal ion availability and thus affect enzyme activity.

3. Polymer Synthesis

The compound's structure allows it to serve as a building block in polymer synthesis. Polymers derived from TGEA could exhibit interesting properties due to the combination of flexible ether linkages and terminal amine groups. Such polymers are being explored for applications in adhesives, coatings, and drug delivery systems .

Case Study 1: Drug Delivery Systems

In a study investigating the use of TGEA in drug delivery systems, researchers developed nanoparticles using TGEA as a crosslinker. These nanoparticles demonstrated improved encapsulation efficiency and controlled release profiles for chemotherapeutic agents. The results indicated that TGEA-modified nanoparticles could enhance the therapeutic index of drugs by targeting cancer cells more effectively while minimizing side effects .

Case Study 2: Chelation and Catalysis

Another significant study focused on the catalytic properties of TGEA when complexed with metal ions. The research revealed that TGEA could stabilize metal complexes that exhibited enhanced catalytic activity in organic reactions. This finding opens avenues for utilizing TGEA in green chemistry applications where efficient catalysis is essential .

Research Findings

| Property/Activity | Findings |

|---|---|

| Bioconjugation | Stable bonding with proteins; potential for targeted drug delivery |

| Chelating Ability | Effective binding to metal ions; potential catalyst design |

| Polymer Applications | Useful in creating polymers with unique properties |

| Drug Delivery Efficiency | Enhanced encapsulation and controlled release profiles |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6,9,12-Tetraoxatetradecane-1,14-diamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves stepwise polycondensation or etherification reactions. For analogous polyamine compounds, THF and triethylamine (EtN) are used to deprotonate intermediates and facilitate nucleophilic substitution. Reaction time (e.g., 3 days at room temperature) and stoichiometric ratios of reagents critically impact yield. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H and C) resolves structural features like ether linkages and terminal amine groups. Infrared (IR) spectroscopy identifies N-H and C-O stretching vibrations. Mass spectrometry (MS) confirms molecular weight. Polar surface area (137.46 Ų) and cLogS (0.808) from computational data aid in predicting solubility for HPLC method development .

Q. How can solubility properties guide solvent selection for experimental workflows?

- Methodological Answer : The compound’s polar surface area (137.46 Ų) and cLogP (-4.216) suggest high hydrophilicity. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while non-polar solvents (e.g., hexane) are unsuitable. Solvent choice should align with reaction mechanisms (e.g., SN2 pathways require polar solvents) and downstream applications (e.g., aqueous-phase catalysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in complex systems?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) simulate reaction pathways and transition states. Molecular dynamics (MD) simulations assess conformational stability, especially for rotatable bonds (13 in this compound). In silico tools like COSMO-RS predict solvation behavior, aiding in solvent screening .

Q. What strategies resolve contradictions in experimental data across studies (e.g., conflicting NMR or reactivity results)?

- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent purity) minimizes variability. Cross-validation using multiple analytical techniques (e.g., X-ray crystallography for absolute configuration) addresses instrumentation biases. Data-sharing platforms and meta-analyses identify outliers or systematic errors .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. For example, varying EtN concentration and reaction time in THF can identify interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions, reducing trial-and-error approaches .

Q. Data-Driven Insights

| Property | Value | Methodological Relevance |

|---|---|---|

| Rotatable bonds | 13 | Influences conformational flexibility |

| Polar surface area | 137.46 Ų | Predicts solubility and membrane permeability |

| H-bond donors/acceptors | 7 / 8 | Guides catalyst design and supramolecular interactions |

| cLogS | 0.808 | Informs solvent selection for HPLC |

属性

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZOPNLVYZYSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436676 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68960-97-4 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,14-Diamino-3,6,9,12-tetraoxatetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。